

dehydrocholic acid endogenous biomarkers

OATP inhibition

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Compound Focus: Dehydrocholic Acid

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Established Endogenous Biomarkers for OATP1B

The following endogenous compounds are well-recognized in the literature as sensitive and selective biomarkers for assessing OATP1B activity in clinical and preclinical studies.

| Biomarker | Biological Origin | Transporter Selectivity | Key Characteristics & Utility |
|---|------------------------|---|---|
| Coproporphyrin I (CP-I) [1] [2] | Heme synthesis pathway | Selective for OATP1B1/OATP1B3 [2] | Metabolically stable; elevated plasma levels indicate OATP1B inhibition; useful for delineating complex DDIs [2]. |
| Coproporphyrin III (CP-III) [1] | Heme synthesis pathway | Substrate for OATP1B1/OATP1B3 and OATP2B1 [1] | Often measured alongside CP-I; CP-I is considered more selective for OATP1B [1]. |

| Biomarker | Biological Origin | Transporter Selectivity | Key Characteristics & Utility |
|---|------------------------------|--|--|
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Sensitive to potent OATP1B inhibitors like rifampin; quantified via UHPLC-MS/MS [3]. |
| Chenodeoxycholate 24-glucuronide (CDCA-24G) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Used alongside GCDCA-S; plasma concentrations increase with OATP1B inhibition [3]. |
| Bilirubin (unconjugated & conjugated) [1] | Heme breakdown | OATP1B1/OATP1B3 (partially) [1] | Known sensitivity to OATP1B inhibitors; lack of specificity due to involvement of other transporters/enzymes (MRP2, MRP3, UGT1A1) [1]. |
| Azelaic Acid (AzA) [4] | Endogenous dicarboxylic acid | Identified as a substrate for OATP1B3 and P-gp [4] | A potential biomarker for the vectorial transport (OATP1B3-P-gp) function in the liver [4]. |

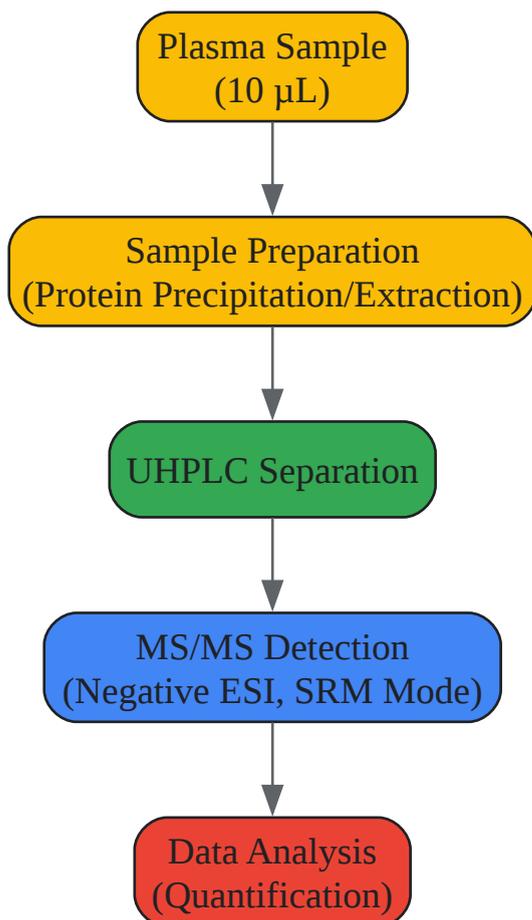
Experimental Protocol for Biomarker Quantification

For researchers aiming to quantify these biomarkers, particularly GCDCA-S and CDCA-24G, the following UHPLC-MS/MS method provides a validated approach [3].

- **Sample Preparation:** Use **10 µL of human or mouse plasma**. Protein precipitation or a suitable extraction method can be employed, with reported extraction recoveries of >80% for GCDCA-S and CDCA-24G [3].
- **Chromatography:**
 - **Column:** Accucore aQ (50 mm × 2.1 mm, dp = 2.6 µm), maintained at **20°C** [3].
 - **Mobile Phase:** A gradient of **solvent A (2 mM ammonium acetate in water)** and **solvent B (100% methanol)** [3].
 - **Flow Rate:** **0.4 mL/min** [3].
- **Mass Spectrometry Detection:**

- **Ionization:** Heated ESI in negative ion mode [3].
- **Detection:** Selective reaction monitoring (SRM). Key mass transitions are [3]:
 - GCDCA-S: m/z 528.4 → 448.3
 - CDCA-24G: m/z 567.4 → 391.1
- **Method Validation:** The method demonstrated a **lower limit of quantitation (LLOQ) of 0.5 ng/mL** and linear calibration curves ($r^2 > 0.99$) across a range of 0.5–1000 ng/mL. Precision (CV <11.6%) and accuracy bias (<10.9%) met acceptance criteria [3].

This workflow can be visualized as follows:



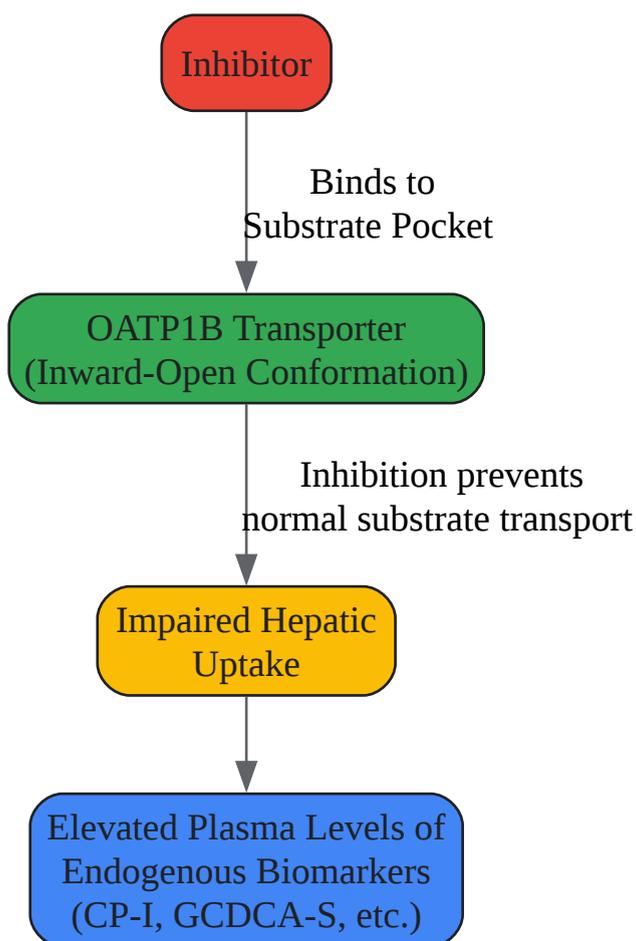
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Structural Basis of OATP1B Inhibition

Understanding OATP1B inhibition is aided by recent structural biology breakthroughs. Cryo-EM structures of OATP1B1 and OATP1B3 reveal their overall architecture and how inhibitors bind [5].

- **Overall Structure:** Both transporters have a **Major Facilitator Superfamily (MFS) fold** with 12 transmembrane helices, forming an inward-open conformation with a large central cavity [5].
- **Substrate-Binding Pocket:** Located in the C-terminal bundle, the pocket is **funnel-shaped** and accommodates diverse organic anions. The endogenous substrate estrone-3-sulfate (E1S) binds with its sulfate group forming hydrogen bonds with residues like Tyr422 and Gln541 in OATP1B1 [5].
- **Inhibitor Binding:** Drugs like **atorvastatin and pitavastatin** compete with endogenous substrates (e.g., E1S) for binding within this pocket, explaining the mechanism of OATP1B-mediated DDIs [5].

The relationship between structure, substrate transport, and biomarker elevation can be summarized as follows:



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Key Insights for Research and Development

- **Delineate Complex DDIs:** As demonstrated in the cedirogant case study, **CP-I is particularly valuable for untangling complex DDIs** involving multiple enzymes and transporters (e.g., CYP3A4, P-gp, BCRP, OATP1B), as its elevation is highly selective for OATP1B inhibition [2].
- **Leverage Computational Tools:** Emerging computational models like **HOLlgraph**, a graph neural network that uses protein-ligand interaction data, show high accuracy (>90% balanced accuracy) in predicting OATP1B1 inhibitors and can provide mechanistic insights during early drug development [6].

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